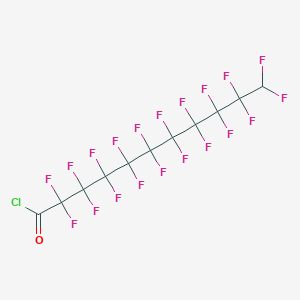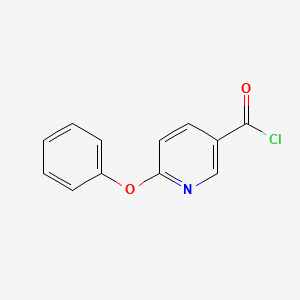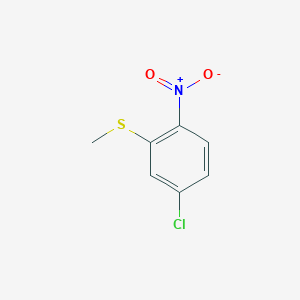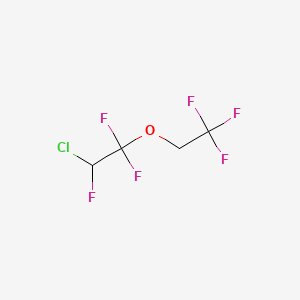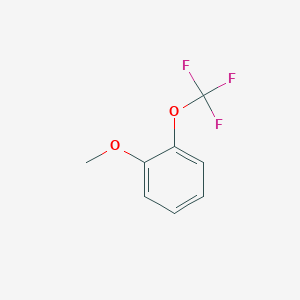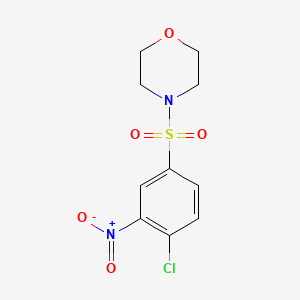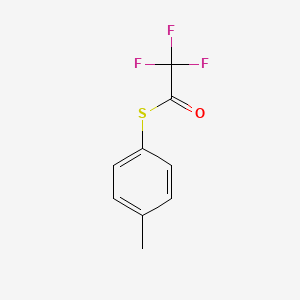
S-(Trifluoroacetyl)-4-mercaptotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Trifluoroacetyl)-4-mercaptotoluene is an organofluorine compound characterized by the presence of a trifluoroacetyl group attached to a mercaptotoluene structure. This compound is notable for its unique chemical properties, which include high reactivity and stability under various conditions. The trifluoroacetyl group imparts significant electron-withdrawing effects, making this compound valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Trifluoroacetyl)-4-mercaptotoluene typically involves the reaction of 4-mercaptotoluene with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts such as chromium (III) oxide can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: S-(Trifluoroacetyl)-4-mercaptotoluene undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group under specific conditions.
Substitution: The trifluoroacetyl group can be substituted with other functional groups such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Trifluoromethyl derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
S-(Trifluoroacetyl)-4-mercaptotoluene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organofluorine compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive trifluoroacetyl group.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and pharmaceuticals with improved metabolic stability.
Mechanism of Action
The mechanism of action of S-(Trifluoroacetyl)-4-mercaptotoluene involves the interaction of its trifluoroacetyl group with nucleophilic sites on target molecules. The electron-withdrawing nature of the trifluoroacetyl group enhances the compound’s reactivity, allowing it to form stable adducts with proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Trifluoroacetyl chloride: Shares the trifluoroacetyl group but lacks the mercaptotoluene structure.
Trifluoroacetic anhydride: Another trifluoroacetylating agent with different reactivity and applications.
4-Mercaptotoluene: Lacks the trifluoroacetyl group but shares the mercapto functionality.
Uniqueness: S-(Trifluoroacetyl)-4-mercaptotoluene is unique due to the combination of the trifluoroacetyl group and the mercaptotoluene structure. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis, biochemical research, and industrial processes .
Properties
IUPAC Name |
S-(4-methylphenyl) 2,2,2-trifluoroethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-6-2-4-7(5-3-6)14-8(13)9(10,11)12/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLCXQRJYGDYOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382083 |
Source


|
| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75072-07-0 |
Source


|
| Record name | S-(4-Methylphenyl) trifluoroethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trifluoroacetyl)thio]toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
